molecular formula C23H30N2O2 B5172930 (1R,2R)-1-[(2-ethoxyphenyl)methyl-methylamino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

(1R,2R)-1-[(2-ethoxyphenyl)methyl-methylamino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

Cat. No.: B5172930
M. Wt: 366.5 g/mol
InChI Key: FIZNTXQNHNJZGV-YADHBBJMSA-N
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Description

(1R,2R)-1-[(2-ethoxyphenyl)methyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is a complex organic compound with a unique spiro structure. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of multiple functional groups, including an ethoxyphenyl group, a methylamino group, and a spirocyclic piperidine-indene system, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-[(2-ethoxyphenyl)methyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol typically involves several key steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable indene derivative and a piperidine precursor.

    Introduction of the ethoxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction using an ethoxybenzene derivative.

    Attachment of the methylamino group: This can be accomplished through reductive amination, where a suitable aldehyde or ketone is reacted with methylamine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-[(2-ethoxyphenyl)methyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(1R,2R)-1-[(2-ethoxyphenyl)methyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (1R,2R)-1-[(2-ethoxyphenyl)methyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-[(2-methoxyphenyl)methyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol: Similar structure with a methoxy group instead of an ethoxy group.

    (1R,2R)-1-[(2-chlorophenyl)methyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol: Similar structure with a chlorophenyl group instead of an ethoxyphenyl group.

Uniqueness

The uniqueness of (1R,2R)-1-[(2-ethoxyphenyl)methyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(1R,2R)-1-[(2-ethoxyphenyl)methyl-methylamino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-3-27-20-11-7-4-8-17(20)16-25(2)21-18-9-5-6-10-19(18)23(22(21)26)12-14-24-15-13-23/h4-11,21-22,24,26H,3,12-16H2,1-2H3/t21-,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZNTXQNHNJZGV-YADHBBJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN(C)C2C(C3(CCNCC3)C4=CC=CC=C24)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1CN(C)[C@H]2[C@@H](C3(CCNCC3)C4=CC=CC=C24)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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